molecular formula C21H31FN2O2 B4128278 N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide

Cat. No. B4128278
M. Wt: 362.5 g/mol
InChI Key: HQUQFPCXRZWLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide, also known as FUB-PB-22, is a synthetic cannabinoid. It belongs to the family of indole-derived synthetic cannabinoids, which are structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). FUB-PB-22 has gained popularity among recreational drug users due to its psychoactive effects, but it has also attracted scientific interest due to its potential therapeutic applications.

Mechanism of Action

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide acts on the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, and appetite. It binds to cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the brain and central nervous system. By activating this receptor, N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide can modulate the release of neurotransmitters, leading to its psychoactive effects.
Biochemical and Physiological Effects
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide has been found to have various biochemical and physiological effects, including analgesia, anxiolysis, and anti-inflammatory activity. It has also been shown to affect cardiovascular function, as it can cause an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide has advantages and limitations for lab experiments. Its psychoactive effects make it useful for studying the endocannabinoid system and its potential therapeutic applications. However, its potential for abuse and toxicity make it difficult to use in clinical research, and its legal status may limit its availability for scientific study.

Future Directions

Future research on N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide could focus on its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It could also investigate its effects on other physiological systems, such as the immune system and the gastrointestinal system. Additionally, research could explore the potential risks associated with its use, including its potential for abuse and toxicity. Overall, N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide has the potential to be a valuable tool for scientific research and could lead to the development of new treatments for various conditions.

Scientific Research Applications

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has been shown to have analgesic effects in animal models of pain, and it has also been found to reduce anxiety-like behavior in rodents. Additionally, N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide has been investigated for its potential anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O2/c1-3-4-9-21(25)24(14-15-26-2)16-18-10-12-23(13-11-18)17-19-7-5-6-8-20(19)22/h3,5-8,18H,1,4,9-17H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUQFPCXRZWLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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